2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Catalog No.
S12075195
CAS No.
476483-31-5
M.F
C22H20ClN3OS2
M. Wt
442.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-...

CAS Number

476483-31-5

Product Name

2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

IUPAC Name

2-amino-1-(2-chlorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

Molecular Formula

C22H20ClN3OS2

Molecular Weight

442.0 g/mol

InChI

InChI=1S/C22H20ClN3OS2/c1-2-28-22-13(10-11-29-22)19-14(12-24)21(25)26(16-7-4-3-6-15(16)23)17-8-5-9-18(27)20(17)19/h3-4,6-7,10-11,19H,2,5,8-9,25H2,1H3

InChI Key

SOSYNTOIOUCLMR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4Cl)N)C#N

2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structural framework. It features a quinoline core with various functional groups, including an amino group, a carbonitrile group, and a thienyl moiety. The presence of a chlorophenyl and an ethylsulfanyl group contributes to its potential biological activities and chemical reactivity.

Typical for quinoline derivatives:

  • Nucleophilic Substitution: The carbonitrile group can be substituted by nucleophiles under appropriate conditions.
  • Reduction Reactions: The carbonyl group in the 5-oxo position can be reduced to form corresponding alcohols or amines.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex ring structures.

Research indicates that compounds similar to 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibit various biological activities:

  • Antimicrobial Properties: Quinoline derivatives are known for their antimicrobial effects against various pathogens.
  • Anticancer Activity: Some studies suggest that similar compounds may inhibit cancer cell proliferation through different mechanisms.
  • Anti-inflammatory Effects: The presence of specific substituents may contribute to anti-inflammatory properties.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: The amino and carbonitrile groups can be introduced via nucleophilic substitution or condensation reactions.
  • Thienyl and Ethylsulfanyl Substitution: These groups can be added through electrophilic aromatic substitution or other coupling reactions.

The applications of 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile may include:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development.
  • Chemical Research: It may be used in studies exploring structure-activity relationships within quinoline derivatives.

Interaction studies with biological targets are essential for understanding the mechanism of action of this compound. Potential interactions may include:

  • Enzyme Inhibition: Investigating how the compound affects enzymes related to metabolic pathways.
  • Receptor Binding Studies: Assessing binding affinity to various receptors that could mediate its biological effects.

Several compounds share structural similarities with 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
2-AminoquinolineContains an amino group on the quinoline ringSimpler structure without additional functional groups
ThienylquinolineIncorporates thienyl groups similar to the target compoundFocused on sulfur-containing heterocycles
ChlorophenylquinolineSimilar chlorophenyl substitutionLacks the ethylsulfanyl group

The uniqueness of 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its complex structure combining multiple heterocycles and functional groups that may enhance its biological activity compared to simpler analogs.

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name 2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is derived from its parent structure, a partially hydrogenated quinoline core. Key substituents include:

  • A 2-chlorophenyl group at position 1.
  • A 2-(ethylsulfanyl)-3-thienyl moiety at position 4.
  • An amino group at position 2.
  • A carbonitrile group at position 3.
  • A ketone at position 5.

Structural Formula:

[Numerical representation or SMILES string would typically be included here, but exact data is unavailable.]  

Molecular Formula and Weight Analysis

The molecular formula is hypothesized as C₂₃H₂₃ClN₃OS₂, based on structural decomposition:

  • Quinoline core: C₉H₇N (modified by hydrogenation and substituents).
  • 2-Chlorophenyl: C₆H₄Cl.
  • 2-(Ethylsulfanyl)-3-thienyl: C₆H₇S₂.
  • Carbonitrile (CN) and 5-oxo (O) groups.

Molecular Weight:
$$
\text{MW} = (23 \times 12.01) + (23 \times 1.01) + (35.45) + (3 \times 14.01) + (32.07 \times 2) + 16.00 = 466.48 \, \text{g/mol}.
$$

Functional Group Composition and Stereochemical Considerations

The molecule contains:

  • Amino group (–NH₂): Imparts basicity and hydrogen-bonding capacity.
  • Carbonitrile (–C≡N): Enhances polarity and potential for dipole interactions.
  • Ethylsulfanyl-thienyl: Introduces hydrophobic and π-π stacking interactions.
  • Chlorophenyl: Contributes to steric bulk and electron-withdrawing effects.

Stereochemistry:The hexahydroquinoline core introduces multiple stereocenters. The exact configuration (R/S) depends on synthetic pathways, which are currently undocumented in public literature.

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

441.0736323 g/mol

Monoisotopic Mass

441.0736323 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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